molecular formula C17H17ClN2O2 B611082 4-((6-chloro-3,4-dihydroquinolin-1(2H)-yl)methyl)-N-hydroxybenzamide CAS No. 2126744-35-0

4-((6-chloro-3,4-dihydroquinolin-1(2H)-yl)methyl)-N-hydroxybenzamide

Cat. No. B611082
M. Wt: 316.785
InChI Key: MNAYBFFSFQRSIT-UHFFFAOYSA-N
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Description

SW-100 is a potent, selective, brain penetrable HDAC6 inhibitor. SW-100 demonstrates good brain penetrance, low-nanomolar potency for the inhibition of HDAC6 (IC50 = 2.3 nM), with at least a thousand-fold selectivity over all other class I, II, and IV HDAC isoforms. SW-100 upregulates α-tubulin acetylation with no effect on histone acetylation and selectively restores the impaired acetylated α-tubulin levels in the hippocampus of Fmr1-/- mice. SW-100 ameliorates several memory and learning impairments in Fmr1-/- mice, thus modeling the intellectual deficiencies associated with FXS,

Scientific Research Applications

Tubulin-Polymerization Inhibitors

  • Research Context: Studies have explored derivatives of 4-((6-chloro-3,4-dihydroquinolin-1(2H)-yl)methyl)-N-hydroxybenzamide for their role as tubulin-polymerization inhibitors, especially targeting the colchicine site. This research is significant in understanding the compound's potential in cancer therapy.
  • Key Findings: Compounds with a 6-methoxy-1,2,3,4-tetrahydroquinoline moiety showed promising results in cytotoxicity and tubulin inhibition assays. These compounds, including the most potent 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, exhibited significant in vitro cytotoxic activity and potency against tubulin assembly (Xiao-Feng Wang et al., 2014).

Sigma-2 Receptor Probes

  • Research Context: The compound's derivatives have been utilized in the development of sigma-2 receptor probes, which are important in neurological research and drug development.
  • Key Findings: Studies have shown that certain derivatives like N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide displayed a higher affinity for sigma-2 receptors, making them useful ligands for studying these receptors in vitro (Jinbin Xu et al., 2005).

Antimicrobial and Antitumor Agents

  • Research Context: The derivatives of this compound have been investigated for their antimicrobial and antitumor properties, indicating its potential use in treating various infections and cancers.
  • Key Findings: Some studies found that certain derivatives like N′-(2-Chloroquinolin-3-yl)methylidene-4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazides 1,1-dioxide showed moderate superoxide scavenging activity and were active against gram-positive bacterial strains (Matloob Ahmad et al., 2012).

In Vitro Bactericidal Activity

  • Research Context: The compound's potential in combating resistant bacterial strains, like MRSA, has been a focus of several studies.
  • Key Findings: Derivatives were assessed as prospective bactericidal agents against MRSA, demonstrating their potential use in addressing antibiotic resistance (Iveta Zadrazilova et al., 2015).

Synthesis and Characterization Studies

  • Research Context: Research has also delved into the synthesis and characterization of the compound and its derivatives, providing foundational knowledge for its application in various fields.
  • Key Findings: Studies on synthesizing and characterizing derivatives have provided insights into their potential applications, including the development of novel corrosion inhibitors and antimicrobial agents (M. Rbaa et al., 2019).

properties

IUPAC Name

4-[(6-chloro-3,4-dihydro-2H-quinolin-1-yl)methyl]-N-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c18-15-7-8-16-14(10-15)2-1-9-20(16)11-12-3-5-13(6-4-12)17(21)19-22/h3-8,10,22H,1-2,9,11H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAYBFFSFQRSIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)N(C1)CC3=CC=C(C=C3)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((6-chloro-3,4-dihydroquinolin-1(2H)-yl)methyl)-N-hydroxybenzamide

CAS RN

2126744-35-0
Record name SW-100
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2126744350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SW-100
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43U5GL7ZCP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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